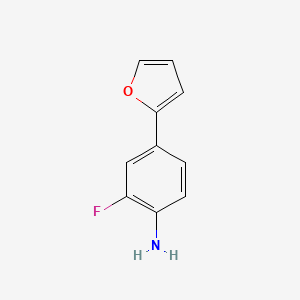

2-Fluoro-4-(furan-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

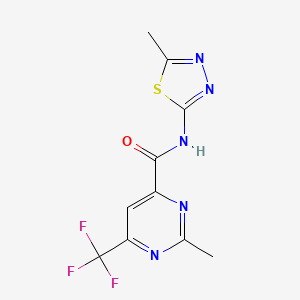

The compound 2-Fluoro-4-(furan-2-yl)aniline is a fluorinated organic molecule that incorporates a furan ring, a common motif in natural products and pharmaceuticals, and an aniline group, which is a primary aromatic amine. This structure suggests potential reactivity typical of furans and anilines, such as participation in cycloaddition reactions and susceptibility to electrophilic substitution.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. One approach involves the conversion of 2-substituted furans into 4-oxygenated 2-enoic acids, which can then be used as intermediates in the synthesis of complex natural products like (+)-aspicilin, (+)-patulolide A, and (-)-pyrenophorin . Another method for synthesizing fluorinated furans, such as 3-fluoro-2,5-disubstituted furans, employs gem-difluorocyclopropyl ketones and trifluoromethanesulfonic acid for ring expansion . These methods highlight the versatility of furan rings in synthetic chemistry and their potential application in the synthesis of 2-Fluoro-4-(furan-2-yl)aniline.

Molecular Structure Analysis

The molecular structure of furan derivatives can significantly influence their reactivity. For instance, the presence of fluorine atoms and alkyl substituents on the furan ring affects the reactivity, regioselectivity, and diastereoselectivity in Diels–Alder reactions . The fluorine atom's electronegativity and the steric effects of substituents can alter the electronic properties of the furan ring, which may be relevant for understanding the behavior of 2-Fluoro-4-(furan-2-yl)aniline in various chemical contexts.

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions. The reaction between furan-2-carbaldehyde and aniline, for example, leads to complex products rather than the expected simple anil, indicating that furan and aniline moieties can engage in unexpected and intricate reaction pathways . Additionally, fluorinated furan-2(5H)-ones exhibit unique reactivity patterns in Diels–Alder reactions, which could be extrapolated to the reactivity of 2-Fluoro-4-(furan-2-yl)aniline in similar cycloaddition reactions . Furthermore, the synthesis of fluorine-containing polysubstituted furans through [3+2] cycloaddition reactions catalyzed by Rh-2(OAc)4 demonstrates the potential for constructing complex furan-containing molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of a fluorine atom can increase the compound's lipophilicity and affect its hydrogen bonding capacity, which is important for biological activity. In a study of thiazolopyrimidine derivatives containing a furan ring, the presence of a fluorine atom, along with other substituents, was found to significantly influence the compounds' anticancer activity . This suggests that the physical and chemical properties of 2-Fluoro-4-(furan-2-yl)aniline could be tailored to enhance its biological activity or other desired characteristics.

科学的研究の応用

Synthesis of Novel Compounds

Studies have demonstrated the utility of furan-2-yl)aniline derivatives in the synthesis of complex organic compounds. For instance, reactions involving N-(5-R-furan-2-ylmethylidene)anilines with difluorocarbene have led to the creation of difluorocyclopropa[b]furo[2,3-c]pyrrole derivatives, showcasing a method for constructing furan-incorporated pyrrole rings with potential relevance in material science and pharmaceutical chemistry (Voznyi, Novikov, & Khlebnikov, 2005); (Voznyi, Novikov, Khlebnikov, & Kostikov, 2006).

Pharmaceutical Research Applications

In the domain of drug discovery, docking and quantitative structure–activity relationship (QSAR) studies have utilized derivatives of furan-2-yl)aniline to investigate the orientations and active conformations of c-Met kinase inhibitors, aiding in the design of compounds with high inhibitory activity against cancer targets (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

Material Science and Electro-Optical Applications

Furan and fluorene units, related to furan-2-yl)aniline structures, have been synthesized and their electrochemical polymerization studied for applications in electro-optical devices. The resulting polymer films exhibited electrochromic behavior, transitioning in color with applied voltage, indicative of their potential use in smart windows and displays (Güneş, Cihaner, & Önal, 2013).

Organic Chemistry and Synthetic Methodologies

Research has also focused on the development of synthetic methodologies using furan-2-yl)aniline derivatives. For example, the formation of fluorine-containing polysubstituted furans from diazocompounds and aromatic alkynes catalyzed by Rh2(OAc)4, showcases the utility of these compounds in constructing fluorine-containing organic molecules, which are of high interest due to the unique properties that fluorine imparts to organic compounds (Pang, Zhu, Xin, Jiang, & Zhu, 2010).

特性

IUPAC Name |

2-fluoro-4-(furan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPLQFFUJXZUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(furan-2-yl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

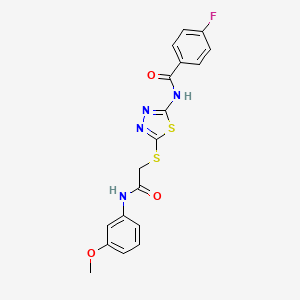

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

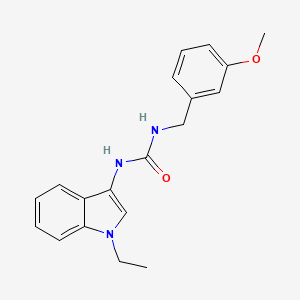

![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)

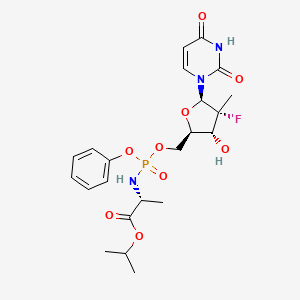

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)